molecular formula C12H10N2O4S B2981405 Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate CAS No. 329265-56-7

Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate

Cat. No.: B2981405
CAS No.: 329265-56-7
M. Wt: 278.28
InChI Key: XYHFNDKCLPKBLV-UHFFFAOYSA-N
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Description

Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidine core with a formyl and oxo functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions .

The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated intermediate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Methyl bromoacetate in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Methyl 2-(3-carboxy-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate.

    Reduction: Methyl 2-(3-hydroxymethyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate has several applications in scientific research:

Mechanism of Action

The biological activity of Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is primarily due to its ability to interact with specific molecular targets. The formyl and oxo groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyrido[1,2-a]pyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit the activity of enzymes such as protein kinases, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both formyl and oxo groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-10(16)7-19-11-8(6-15)12(17)14-5-3-2-4-9(14)13-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFNDKCLPKBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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